molecular formula C13H17N3O B2578360 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide CAS No. 1798542-19-4

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B2578360
CAS No.: 1798542-19-4
M. Wt: 231.299
InChI Key: NXBLSDAOONIQJM-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide is a compound that features a pyridine ring, a pyrrolidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of Cu-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of iodine .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods mentioned above. This could include optimizing reaction conditions to increase yield and reduce costs, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as TBHP.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a cyclopropane carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(10-4-5-10)15-11-6-8-16(9-11)12-3-1-2-7-14-12/h1-3,7,10-11H,4-6,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBLSDAOONIQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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